molecular formula C11H14BrN B13703997 2-(2-Bromo-3-methylphenyl)pyrrolidine

2-(2-Bromo-3-methylphenyl)pyrrolidine

Cat. No.: B13703997
M. Wt: 240.14 g/mol
InChI Key: SNBHRHDJPPPQMM-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-bromo-3-methylphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom and the methyl group on the phenyl ring can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 2-bromo-3-methylbenzaldehyde with pyrrolidine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets through various mechanisms:

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromo-3-methylphenyl)pyrrolidine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(2-bromo-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3

InChI Key

SNBHRHDJPPPQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCN2)Br

Origin of Product

United States

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